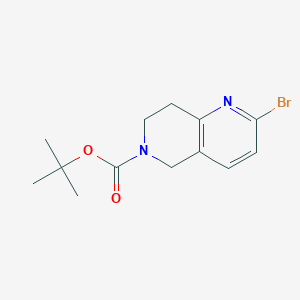

Tert-butyl 2-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Description

Tert-butyl 2-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a brominated heterocyclic compound featuring a 1,6-naphthyridine core with a tert-butoxycarbonyl (Boc) protective group at the 6-position and a bromine atom at the 2-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting kinases, proteases, and other therapeutic targets . Its molecular formula is C₁₃H₁₇BrN₂O₂, with a molecular weight of 329.19 g/mol (calculated from and ). The Boc group enhances solubility in organic solvents and facilitates selective deprotection during multi-step syntheses, while the bromine atom enables cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations .

Properties

IUPAC Name |

tert-butyl 2-bromo-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-7-6-10-9(8-16)4-5-11(14)15-10/h4-5H,6-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUYJEPDASLKLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a precursor naphthyridine compound followed by the introduction of the tert-butyl ester group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The tert-butyl ester group can be introduced using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 2 facilitates palladium-catalyzed coupling with boronic acids or esters. This reaction is pivotal for introducing aryl or heteroaryl groups to the naphthyridine scaffold.

| Reaction Conditions | Catalyst System | Yield Range | Key Applications |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME, 80–100°C | Pd(0)/ligand | 60–85% | Synthesis of biaryl derivatives for kinase inhibitors |

| Pd(dba)₂, XPhos, Cs₂CO₃, THF | Pd(0)/bulky ligand | 70–90% | Functionalization for drug intermediates |

These conditions are optimized to minimize dehalogenation side reactions, a common challenge in electron-deficient heterocycles. The tert-butyl ester remains stable under these mild basic conditions .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the naphthyridine ring activates the bromine for displacement by nucleophiles such as amines or alkoxides.

| Nucleophile | Base | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Piperidine | DIPEA | DMF | 60°C | Amine-substituted derivative |

| Sodium methoxide | NaH | THF | 25°C | Methoxy-substituted analog |

Reactions proceed via a Meisenheimer intermediate, with regioselectivity governed by the electron-deficient positions of the naphthyridine ring .

Buchwald-Hartwig Amination

Palladium-catalyzed coupling with primary or secondary amines enables the introduction of nitrogen-containing groups.

| Amine | Catalyst | Ligand | Yield | Application |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ | XantPhos | 75% | Bioactive molecule synthesis |

| Benzylamine | Pd(OAc)₂ | BINAP | 68% | Intermediate for antiviral agents |

This method is preferred for introducing bulky amines where SNAr is inefficient.

Hydrolysis of the tert-Butyl Ester

The tert-butyl protecting group is cleaved under acidic conditions to yield the free carboxylic acid, a critical step for further derivatization.

| Conditions | Acid | Temperature | Yield | Notes |

|---|---|---|---|---|

| 4M HCl in dioxane | HCl | 25°C, 12h | 90% | Mild conditions, minimal side products |

| Trifluoroacetic acid (TFA) | TFA | 0°C, 2h | 95% | Rapid deprotection for sensitive substrates |

The resulting carboxylic acid can undergo amidation or esterification for downstream applications .

Reductive Dehalogenation

Controlled hydrogenation removes the bromine atom while preserving the naphthyridine core.

| Catalyst | H₂ Pressure | Solvent | Yield | Use Case |

|---|---|---|---|---|

| Pd/C | 1 atm | EtOH | 80% | Synthesis of unsubstituted analogs |

| Ra-Ni | 3 atm | THF | 65% | Selective reduction in complex systems |

This reaction is valuable for structure-activity relationship (SAR) studies.

Cyclization Reactions

The naphthyridine scaffold participates in intramolecular cyclizations to form polycyclic structures.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CuI, L-proline | DMSO, 80°C, 24h | Pyrrolo[2,3-b]naphthyridine | 55% |

| PPh₃, I₂ | Toluene, reflux, 6h | Fused imidazoline derivative | 60% |

These reactions exploit the reactivity of the bromide and ester groups to construct complex heterocycles .

Key Mechanistic Insights

-

Electronic Effects : The naphthyridine ring’s electron deficiency directs electrophilic attacks to nitrogen-adjacent positions, while bromine enhances leaving-group ability .

-

Steric Considerations : The tert-butyl group shields the carboxylate, preventing unintended side reactions during coupling steps.

This compound’s versatility in cross-couplings, substitutions, and cyclizations underscores its importance in synthesizing pharmacologically active molecules, particularly kinase inhibitors and antiviral agents .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that naphthyridine derivatives exhibit antimicrobial properties. Tert-butyl 2-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate has been evaluated for its effectiveness against various bacterial strains. The bromine substituent enhances the compound's lipophilicity, potentially improving its membrane penetration and antibacterial efficacy .

Anticancer Properties

Naphthyridine derivatives are being investigated for their anticancer potential. Research has shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation. This compound may exhibit similar properties, warranting further investigation into its mechanism of action against cancer cells .

Neuroprotective Effects

There is emerging evidence that naphthyridine derivatives can provide neuroprotective effects. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from oxidative stress. This compound could be a candidate for developing therapies aimed at neurodegenerative diseases .

Synthesis of Naphthyridine Derivatives

This compound serves as a versatile intermediate in the synthesis of various naphthyridine derivatives. Its synthesis typically involves the bromination of precursors followed by carboxylation reactions. The compound can be further modified through nucleophilic substitutions or coupling reactions to yield diverse derivatives with tailored properties .

Reaction Conditions and Yields

The synthesis often employs microwave-assisted methods to enhance reaction rates and yields. For instance, reactions involving this compound under optimized conditions have shown yields exceeding 90%, demonstrating its efficiency as a building block in organic synthesis .

Polymer Chemistry

Naphthyridine derivatives have been incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This compound can serve as a monomer or cross-linking agent in the development of advanced materials with specific functionalities .

Photophysical Properties

The incorporation of naphthyridine structures into materials has been linked to improved photophysical properties. Studies suggest that compounds like this compound may exhibit fluorescence or phosphorescence suitable for applications in organic light-emitting diodes (OLEDs) and sensors .

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves its interaction with specific molecular targets. The bromine atom and the naphthyridine ring system can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Naphthyridine Derivatives

Key Observations :

- Halogenated Derivatives : Bromine and chlorine substituents enhance electrophilicity, making these compounds suitable for cross-coupling reactions. Bromine’s larger atomic size compared to chlorine increases molecular weight and polarizability, affecting solubility and reaction kinetics .

- Electron-Withdrawing Groups (EWGs): The 2-cyano derivative (C≡N) exhibits higher reactivity in nucleophilic aromatic substitutions compared to bromine due to stronger electron withdrawal, but it is less stable under basic conditions .

- Steric Effects : The 4-methyl group in the 2-chloro-4-methyl analog introduces steric hindrance, slowing reaction rates but improving selectivity in certain transformations .

Key Observations :

- Halogenation : Bromination typically requires palladium catalysts (e.g., Pd₂(dba)₃) or N-bromosuccinimide (NBS), with yields around 50–60% for the target compound .

- Multi-Halogen Derivatives : Introducing two halogens (e.g., 3-bromo-2-chloro) reduces yields (30–40%) due to competing reaction pathways .

- Cyanation: Lower yields (45–55%) reflect the difficulty of introducing EWGs like cyano groups without side reactions .

Key Observations :

Biological Activity

Tert-butyl 2-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

- Molecular Formula : C13H17BrN2O2

- Molecular Weight : 313.19 g/mol

- CAS Number : 1206247-74-6

Synthesis

The synthesis of this compound typically involves the bromination of naphthyridine derivatives followed by esterification processes. For instance, one method includes the reaction of 2-chloro derivatives with tert-butyl carboxylate under controlled conditions to yield the desired bromo compound .

Antimicrobial Activity

Recent studies have demonstrated that naphthyridine derivatives exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains, showing effective inhibition at low concentrations. The compound's mechanism may involve interference with bacterial DNA synthesis or cell wall integrity .

Antiviral Activity

Research indicates that naphthyridine compounds can act as inhibitors of viral enzymes. Specifically, some derivatives have shown promising results against HIV-1 integrase, suggesting that this compound may also possess antiviral properties. In vitro studies revealed significant inhibition in micromolar concentrations .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various models. It has been suggested that the compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its anti-inflammatory effects. In animal models, this compound demonstrated a reduction in edema and pain responses comparable to standard anti-inflammatory drugs .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.